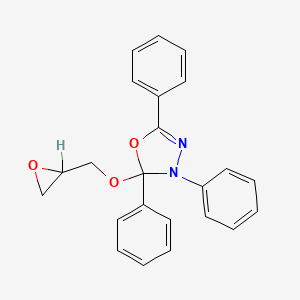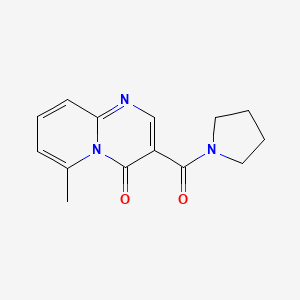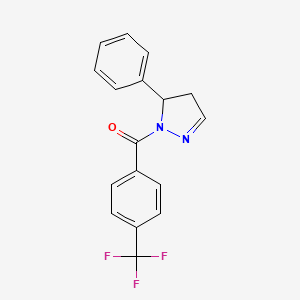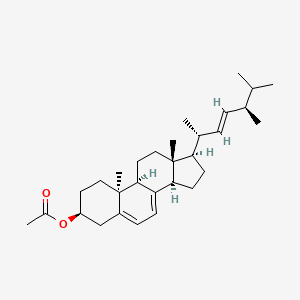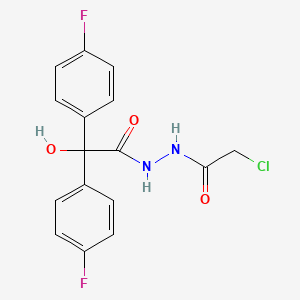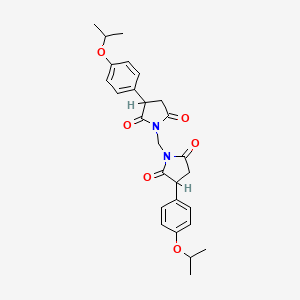
N,N'-Methylenebis(p-isopropoxyphenylsuccinimide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) is a chemical compound with the molecular formula C27H30N2O6 It is known for its unique structure, which includes two p-isopropoxyphenyl groups connected by a methylene bridge to a succinimide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two p-isopropoxyphenylsuccinimide molecules. The reaction conditions often include:
Temperature: Moderate heating (around 70°C)
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: A suitable organic solvent like dichloromethane
Industrial Production Methods
In an industrial setting, the production of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving:
- Automated mixing and heating systems
- Real-time monitoring of reaction conditions
- Purification steps such as recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the aromatic rings.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in an acidic medium
- Reduction: Lithium aluminum hydride in anhydrous ether
- Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation: Formation of carboxylic acids or ketones
- Reduction: Formation of alcohols or amines
- Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) has a wide range of applications in scientific research, including:
- Chemistry: Used as a crosslinking agent in polymer chemistry to create stable, three-dimensional network structures.
- Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
- Industry: Utilized in the production of advanced materials, such as hydrogels and nanocomposites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) involves its ability to form stable covalent bonds with various molecular targets. The methylene bridge allows for the formation of crosslinked structures, which can enhance the stability and functionality of the resulting materials. The compound can interact with proteins, enzymes, and other biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Methylenebisacrylamide: A widely used crosslinking agent in polymer chemistry, known for its ability to form strong, stable gels.
- N,N’-Methylenebis(p-phenylsuccinimide): Similar in structure but lacks the isopropoxy groups, leading to different chemical properties and applications.
Uniqueness
N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) stands out due to the presence of isopropoxy groups, which can enhance its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of advanced materials and in biological research.
Propiedades
Número CAS |
115906-23-5 |
|---|---|
Fórmula molecular |
C27H30N2O6 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1-[[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]methyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N2O6/c1-16(2)34-20-9-5-18(6-10-20)22-13-24(30)28(26(22)32)15-29-25(31)14-23(27(29)33)19-7-11-21(12-8-19)35-17(3)4/h5-12,16-17,22-23H,13-15H2,1-4H3 |
Clave InChI |
JVMQJWJMRMLTDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


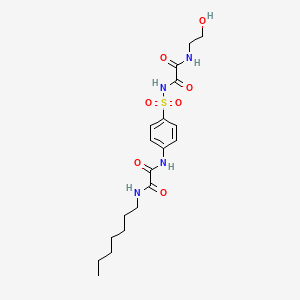
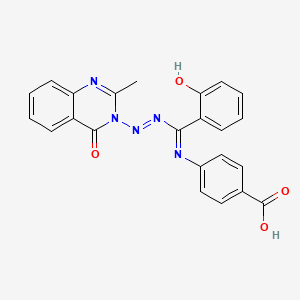
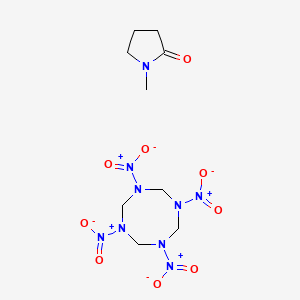
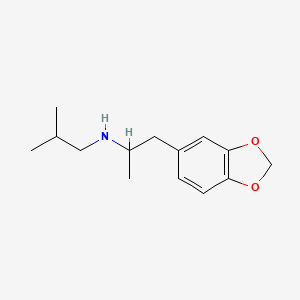

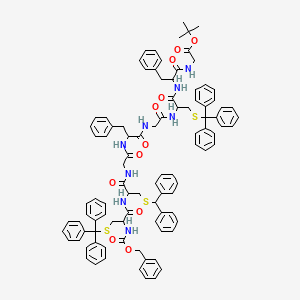
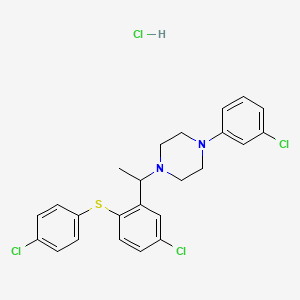
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
